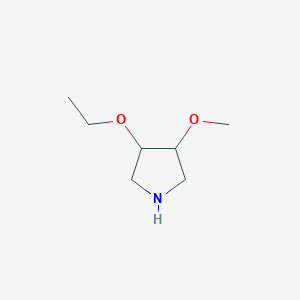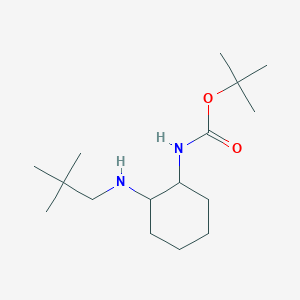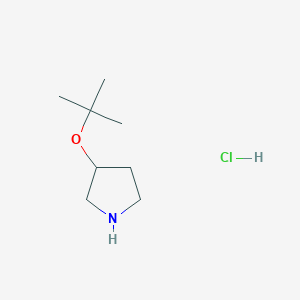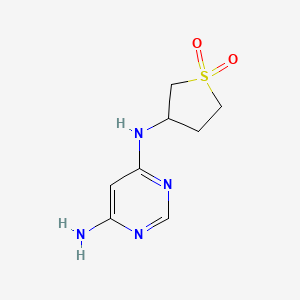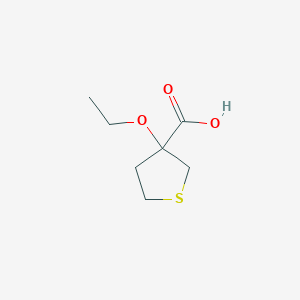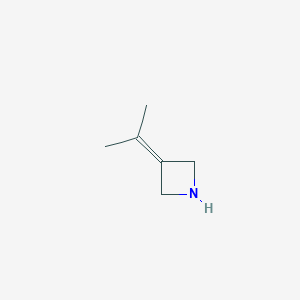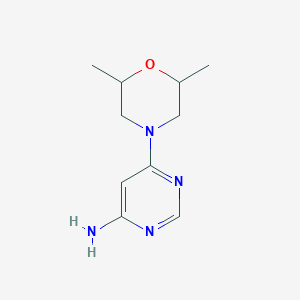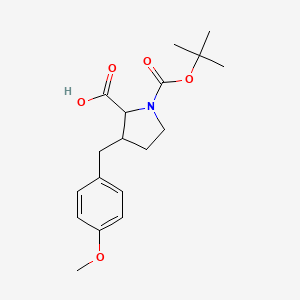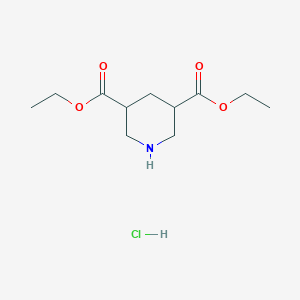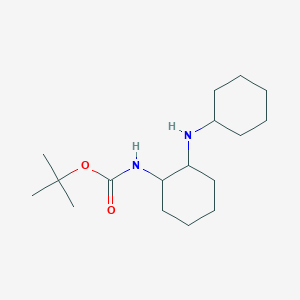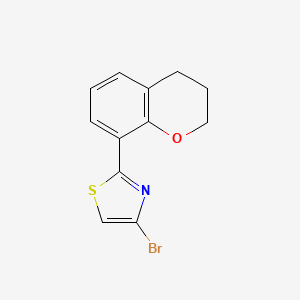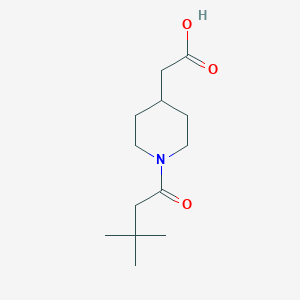
2-(1-(3,3-Dimethylbutanoyl)piperidin-4-yl)acetic acid
Overview
Description
2-(1-(3,3-Dimethylbutanoyl)piperidin-4-yl)acetic acid is a chemical compound with the formula C13H23NO3 and a molecular weight of 241.33 . It is often used in the pharmaceutical industry .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of 2-(1-(3,3-Dimethylbutanoyl)piperidin-4-yl)acetic acid is characterized by a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of piperidine derivatives and related compounds have been a focal point of research, given their potential in various scientific applications. For example, the thermal degradation of 1-deoxy-1-piperidino-d-fructose revealed insights into the stability and reactivity of piperidine derivatives under specific conditions, shedding light on their potential uses in chemical syntheses and industrial applications Mills, Baker, & Hodge, 1970. Similarly, research on the synthesis and electrochemical studies of novel Mannich bases bearing the pyrazolone moiety, which involve piperidine in their structure, contributes to understanding their chemical behavior and potential as electroactive materials Naik, Prasad, Narasimha, Rao, & Ravindranath, 2013.
Biological Activities
The exploration of biological activities of compounds related to 2-(1-(3,3-Dimethylbutanoyl)piperidin-4-yl)acetic acid has led to discoveries in pharmacology and biochemistry. For instance, the synthesis and evaluation of antitubercular and antifungal activities of novel thiadiazole derivatives, which include piperidine as a structural component, highlight the potential of these compounds in developing new therapeutic agents Syed, Alagwadi, & Alegaon, 2013.
Chemical Properties and Reactions
Investigations into the chemical properties and reactions of piperidine derivatives also contribute to the broader understanding of such compounds. For example, the study of amino-acids and peptides involving N-(piperidino-oxycarbonyl)amino-acids elucidates the versatility of piperidine derivatives in peptide synthesis, demonstrating their utility in constructing complex organic molecules Stevenson & Young, 1969.
Advanced Synthesis Techniques
Advanced synthesis techniques involving piperidine derivatives, such as the construction of 4-substituted 2-(pyrrolidine-3-yl)acetic acid derivatives employing intermolecular [2+2]-photocycloaddition, showcase the innovative approaches to creating cyclic γ-aminobutyric acid analogues. These studies not only advance synthetic methodologies but also open new avenues for the development of bioactive compounds Petz, Allmendinger, Mayer, & Wanner, 2019.
properties
IUPAC Name |
2-[1-(3,3-dimethylbutanoyl)piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)9-11(15)14-6-4-10(5-7-14)8-12(16)17/h10H,4-9H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOGEVQBTRUOTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(CC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(3,3-Dimethylbutanoyl)piperidin-4-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



